Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate
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Description
Thiophene-based analogs, which this compound is a part of, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
While specific synthesis methods for this compound were not found, typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Metabolism and Disposition
Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate has been investigated for its metabolism and disposition in the human body. The study of SB-649868, a novel orexin 1 and 2 receptor antagonist with structural similarities, revealed insights into the metabolic pathways and disposition of such compounds. The primary route of metabolism involved oxidation of the benzofuran ring, leading to specific metabolites. This compound was found to be extensively metabolized with negligible amounts excreted unchanged, indicating its thorough interaction with metabolic systems (Renzulli et al., 2011).
Pharmacological Effects
Compounds structurally related to Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate have been explored for their pharmacological effects. For instance, mGlu1 and mGlu5 receptor antagonists, which share some structural features, have been studied for their impacts on aversive learning, indicating the potential of such compounds in modulating neurochemical pathways (Gravius et al., 2005).
Diagnostic Applications
Certain metabolites of structurally similar compounds have been proposed as biomarkers for biological monitoring, as demonstrated in the study of etridiazole and its metabolites. This suggests the potential of Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate and its metabolites in diagnostic applications or as markers of exposure or therapeutic response (Welie et al., 2005).
Toxicity and Safety Assessment
The compound's structural analogs have been part of studies assessing toxicity and safety, crucial for understanding the implications of exposure to such chemicals. For example, the study of a cephalosporin with a related structure highlighted the potential for disulfiram-like effects, underscoring the importance of safety evaluations in the development and use of such compounds (Marcon et al., 1990).
properties
IUPAC Name |
ethyl 6-methyl-2-[(4-methylsulfonylbenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S3/c1-4-24-16(21)13-9(2)12-15(25-13)19-17(26-12)18-14(20)10-5-7-11(8-6-10)27(3,22)23/h5-8H,4H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROKXWIIVOYADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate |
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